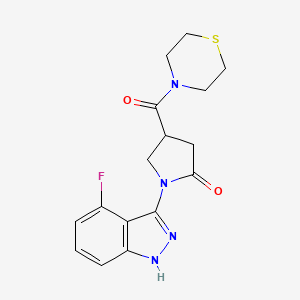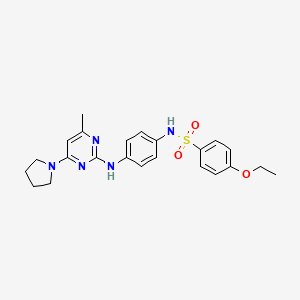
1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluoro-substituted indazole ring, a thiomorpholine moiety, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Indazole Ring: Starting from a suitable precursor, such as 4-fluoroaniline, the indazole ring can be constructed through cyclization reactions involving hydrazine derivatives.
Introduction of the Thiomorpholine Moiety: This step often involves nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the intermediate compound.
Formation of the Pyrrolidinone Core: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving appropriate carbonyl compounds and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro-substituted indazole ring or the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
- 1-(4-bromo-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
- 1-(4-methyl-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
Uniqueness
1-(4-fluoro-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one is unique due to the presence of the fluoro-substituent on the indazole ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C16H17FN4O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17FN4O2S/c17-11-2-1-3-12-14(11)15(19-18-12)21-9-10(8-13(21)22)16(23)20-4-6-24-7-5-20/h1-3,10H,4-9H2,(H,18,19) |
InChI Key |
BDXJLWSPDKEUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11238047.png)
![N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11238049.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B11238057.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11238061.png)
![N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11238086.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11238100.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11238108.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11238109.png)

![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238115.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B11238120.png)

![3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11238139.png)
![N-(3-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11238147.png)
